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molecular formula C8H5BrClNO B8693329 2-(Bromomethyl)-5-chlorobenzo[d]oxazole CAS No. 79784-31-9

2-(Bromomethyl)-5-chlorobenzo[d]oxazole

Cat. No. B8693329
M. Wt: 246.49 g/mol
InChI Key: OTHZIVDWWJVZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04957932

Procedure details

A solution of the benzoxazole (1.3 g) (Step 2) in CCl4 (15 mL) was treated with N-bromo-succinimide (NBS) (1.5 g) and benzoyl peroxide (38 mg) at reflux using a U.V. lamp for 24 hours. Filtration, evaporation, and flash chromatography of the residue using 1:1 hexane/toluene afforded the title compound which was used as such for the next step.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][Br:12])=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(O2)C)C1
Name
Quantity
1.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
38 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation, and flash chromatography of the residue

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(O2)CBr)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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